molecular formula C18H19Cl3N2O2S B3620241 1-(3-Chloro-4-methylphenyl)-4-(2,4-dichloro-5-methylbenzenesulfonyl)piperazine

1-(3-Chloro-4-methylphenyl)-4-(2,4-dichloro-5-methylbenzenesulfonyl)piperazine

Cat. No.: B3620241
M. Wt: 433.8 g/mol
InChI Key: AHIXNGCAHKWMND-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-(2,4-dichloro-5-methylbenzenesulfonyl)piperazine is a synthetic organic compound. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound is characterized by the presence of chloro and methyl substituents on the phenyl rings and a sulfonyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(2,4-dichloro-5-methylbenzenesulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylphenylamine and 2,4-dichloro-5-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-chloro-4-methylphenylamine is reacted with 2,4-dichloro-5-methylbenzenesulfonyl chloride in an appropriate solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-4-(2,4-dichloro-5-methylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(2,4-dichloro-5-methylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methylphenyl)piperazine: Lacks the sulfonyl group, which may affect its biological activity.

    4-(2,4-Dichloro-5-methylbenzenesulfonyl)piperazine: Lacks the 3-chloro-4-methylphenyl group, which may influence its chemical properties.

Uniqueness

1-(3-Chloro-4-methylphenyl)-4-(2,4-dichloro-5-methylbenzenesulfonyl)piperazine is unique due to the presence of both chloro and methyl substituents on the phenyl rings and the sulfonyl group on the piperazine ring. This combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl3N2O2S/c1-12-3-4-14(10-15(12)19)22-5-7-23(8-6-22)26(24,25)18-9-13(2)16(20)11-17(18)21/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIXNGCAHKWMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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